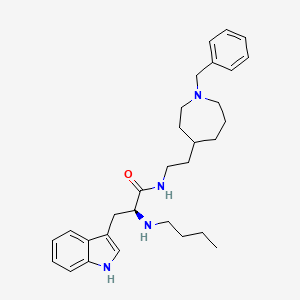

BChE-IN-5

Description

Contextualization of Butyrylcholinesterase (BChE) as a Therapeutic Target

Physiological and Pathophysiological Roles of Butyrylcholinesterase

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme primarily synthesized in the liver and found in significant concentrations in blood plasma, the nervous system, and various other tissues. cambridge.orgwikipedia.org While structurally similar to acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), BChE exhibits broader substrate specificity. patsnap.comsigmaaldrich.com

In normal physiology, BChE's role includes the hydrolysis of various choline (B1196258) esters and serving as a backup or co-regulator for AChE in modulating acetylcholine levels. patsnap.comnih.gov It also plays a significant part in the metabolism and detoxification of numerous drugs and toxins, such as cocaine and succinylcholine, a muscle relaxant used in anesthesia. nih.govnih.gov Furthermore, emerging research points to its involvement in lipid metabolism and the regulation of ghrelin, the "hunger hormone," suggesting a role in energy homeostasis. nih.gov

In pathophysiological contexts, particularly in neurodegenerative disorders like Alzheimer's disease (AD), the role of BChE becomes more prominent. While AChE levels tend to decrease or remain stable in the brains of AD patients, BChE activity has been observed to increase, especially in later stages of the disease. cambridge.orgnih.gov BChE has been found to be associated with amyloid-beta plaques and neurofibrillary tangles, the pathological hallmarks of AD, suggesting its involvement in disease progression. nih.govmdpi.com This altered enzymatic landscape in the AD brain underscores its significance as a potential therapeutic target.

Rationale for Butyrylcholinesterase Inhibition in Disease Modulations

The primary rationale for inhibiting BChE in diseases like Alzheimer's is rooted in the cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes significantly to cognitive and memory deficits. nih.gov By blocking BChE, the breakdown of acetylcholine is reduced, thereby increasing its availability at the synapses and enhancing cholinergic neurotransmission. patsnap.com This mechanism is particularly relevant in advanced AD, where BChE's role in acetylcholine hydrolysis becomes more pronounced due to declining AChE activity. cambridge.org

Inhibition of BChE is seen as a strategy to compensate for the cholinergic deficit that is not fully addressed by targeting AChE alone. patsnap.com Dual inhibition of both AChE and BChE, or selective inhibition of BChE, may offer a more comprehensive approach to symptom management in neurodegenerative conditions. cambridge.orgnih.gov Beyond Alzheimer's, BChE inhibition has been explored for its potential to alleviate non-motor symptoms in Parkinson's disease and as a protective strategy against certain toxins and nerve agents. wikipedia.orgpatsnap.com The observation that individuals with a genetic lack of BChE activity appear largely healthy suggests that its inhibition may have minimal side effects. sciencedaily.com

Overview of Butyrylcholinesterase Inhibitors in Drug Discovery

Historical Perspective on Cholinesterase Inhibitor Development

The development of cholinesterase inhibitors has a long history, initially driven by the study of natural alkaloids and later by the synthesis of compounds for various medical and non-medical purposes. The first therapeutic applications emerged long before the specific roles of AChE and BChE were fully understood. Early research in the 20th century led to the development of synthetic agents aimed at modulating cholinergic function.

The focus on cholinesterase inhibitors for neurodegenerative diseases, specifically Alzheimer's, gained significant momentum with the establishment of the cholinergic hypothesis. This led to the development and approval of the first generation of drugs for AD, which were primarily AChE inhibitors. nih.gov Tacrine (B349632), for example, was one of the first approved but was later limited by its side effects. nih.gov Subsequent research led to more selective AChE inhibitors like Donepezil and dual inhibitors like Rivastigmine, the latter of which targets both AChE and BChE. nih.govnih.gov This evolution marked a growing recognition of BChE's importance, particularly in the context of AD progression, shifting some of the drug discovery focus towards developing more selective BChE inhibitors. sciencedaily.com

Classification and Structural Diversity of Butyrylcholinesterase Inhibitors

Butyrylcholinesterase inhibitors can be classified based on their mechanism of action and chemical structure. Mechanistically, they are often categorized as:

Reversible Inhibitors: These compounds typically bind non-covalently to the enzyme's active site and can be displaced. Their effects are temporary.

Pseudo-irreversible (or Carbamate) Inhibitors: These inhibitors, such as rivastigmine, form a covalent carbamoyl-enzyme complex that is hydrolyzed very slowly, leading to a prolonged duration of inhibition. nih.gov

Irreversible Inhibitors: Organophosphates fall into this category, forming a stable, covalent bond with the enzyme that is essentially permanent.

The structural diversity of BChE inhibitors is vast, reflecting extensive efforts in drug discovery. Various chemical scaffolds have been identified and optimized to achieve potent and selective inhibition. These include, but are not limited to:

Carbamates: A well-established class that includes clinically used drugs.

Phenothiazine derivatives: These compounds have been studied for their specific interactions within the BChE active site gorge. nih.gov

Benzohydrazides: A group of compounds investigated for dual inhibition of both AChE and BChE. mdpi.com

Triazolo-aminoquinolines: Novel modified structures based on existing inhibitor scaffolds like tacrine. nih.gov

The design of these diverse structures often leverages computational methods like molecular docking and virtual screening to identify novel compounds that can effectively bind to the unique features of the BChE active site. nih.gov

| Inhibitor Class | Example(s) | Primary Mechanism |

| Carbamates | Rivastigmine | Pseudo-irreversible |

| Phenothiazines | Ethopropazine | Reversible |

| Tacrine Analogs | Triazolo-aminoquinolines | Reversible |

| Organophosphates | Not used therapeutically | Irreversible |

Genesis and Significance of BChE-IN-5 in Cholinesterase Inhibitor Research

As of this review, "this compound" is not a standardized identifier for a compound within publicly accessible scientific databases and literature. It may represent a provisional name for a novel chemical entity within a specific research program or a compound from a chemical library that has not yet been extensively published.

The genesis of such a compound would typically arise from a targeted drug discovery campaign. These campaigns often involve:

High-Throughput Screening (HTS): Testing large libraries of chemical compounds for their ability to inhibit BChE activity.

Structure-Based Drug Design: Using the known 3D crystal structure of BChE to computationally design molecules that are predicted to bind with high affinity and selectivity. nih.gov

Fragment-Based Screening: Identifying small molecular fragments that bind to the enzyme and then growing or linking them to create a more potent inhibitor.

Lead Optimization: Chemically modifying a "hit" compound from initial screening to improve its potency, selectivity, and drug-like properties.

The significance of any new, potent, and selective BChE inhibitor like a hypothetical this compound would be substantial. A key goal in the field is to develop inhibitors that are highly selective for BChE over AChE. sciencedaily.com Such a compound could serve as a valuable tool for:

Pharmacological Research: Helping to further elucidate the specific physiological and pathological roles of BChE without the confounding effects of AChE inhibition.

Therapeutic Development: Offering a potentially more targeted treatment for late-stage Alzheimer's disease, possibly with an improved side-effect profile compared to non-selective or AChE-selective inhibitors.

Ultimately, the discovery and characterization of novel BChE inhibitors contribute to a deeper understanding of cholinergic systems and provide new avenues for treating complex neurodegenerative diseases.

Initial Identification and Development of this compound Scaffold

The development of the this compound scaffold originated from a hit-to-lead optimization process rooted in a novel series of tryptophan-derived compounds. The initial breakthrough came from a 2019 study that identified tryptophan-based amides as a promising scaffold for selective BChE inhibition. nih.gov This earlier work established the foundation by demonstrating that compounds with a tryptophan core could exhibit nanomolar inhibitory activity against BChE.

Building on this foundation, a subsequent and more focused study in 2020 aimed to optimize the potency, selectivity, and synthetic accessibility of this tryptophan-based series. nih.gov Through systematic medicinal chemistry efforts, researchers synthesized and evaluated a range of derivatives, leading to the identification of this compound (compound 18) as a lead candidate with exceptionally high potency.

Unique Structural Features and Design Principles of this compound

This compound is a tryptophan-based selective nanomolar inhibitor of butyrylcholinesterase. nih.govrsc.org Its design is modular, allowing for systematic modifications to explore structure-activity relationships (SAR). The core structure features a tryptophan unit, which plays a crucial role in its interaction with the enzyme.

The exceptional potency of this compound is attributed to its specific molecular interactions within the active site of the BChE enzyme, as revealed by X-ray crystallography. nih.gov The crystal structure of the inhibitor in complex with BChE has provided a detailed understanding of the molecular basis for its low nanomolar inhibition. nih.govrsc.org This structural insight is critical for the rational design of next-generation inhibitors with improved properties. The modular nature of the scaffold has allowed researchers to fine-tune the molecule for optimal interaction with the enzyme's active site, leading to both high affinity and selectivity. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |

| This compound (compound 18) | Human BChE | 2.8 | >5700 |

| This compound (compound 18) | Human AChE | 16000 |

This table presents the in vitro inhibitory potency of this compound against human butyrylcholinesterase (hBChE) and human acetylcholinesterase (hAChE).

Research Trajectory and Prominence of this compound in the Field

The research trajectory of this compound has progressed from initial scaffold identification to in-depth preclinical evaluation. Following its successful in vitro characterization, the compound was advanced to in vivo studies in animal models to assess its efficacy and safety. nih.gov

A pivotal study demonstrated that this compound has a positive impact on fear-motivated and spatial long-term memory retrieval in a mouse model of dementia, without causing adverse motor effects. rsc.org This successful in vivo proof-of-concept highlights the compound's potential as a therapeutic agent. The culmination of this research has established this compound and its analogs as promising lead compounds for the development of symptomatic treatments for patients with Alzheimer's disease. nih.govrsc.org The combination of high potency, selectivity, a well-understood binding mode, and favorable in vivo activity has made this compound a prominent example in the ongoing development of selective BChE inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C30H42N4O |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(2S)-N-[2-(1-benzylazepan-4-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C30H42N4O/c1-2-3-17-31-29(21-26-22-33-28-14-8-7-13-27(26)28)30(35)32-18-15-24-12-9-19-34(20-16-24)23-25-10-5-4-6-11-25/h4-8,10-11,13-14,22,24,29,31,33H,2-3,9,12,15-21,23H2,1H3,(H,32,35)/t24?,29-/m0/s1 |

InChI Key |

GZBQVFPQSQFJCG-PEFOLFAWSA-N |

Isomeric SMILES |

CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4 |

Canonical SMILES |

CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bche in 5 Analogues

Synthetic Pathways for BChE-IN-5 Core Structure

Specific, detailed synthetic pathways leading exclusively to the this compound core structure were not identified in the conducted literature search. However, the synthesis of BChE inhibitors often involves multi-step protocols starting from commercially available precursors, utilizing various organic reactions to construct the target molecular scaffold.

A specific retrosynthetic analysis for this compound was not found in the available search results. Generally, retrosynthetic analysis is a crucial technique in organic synthesis design. It involves working backward from the target molecule, disconnecting bonds according to known chemical reactions to arrive at simpler, readily available starting materials. mims.comguidetopharmacology.orgsci-hub.senih.govcenmed.com This process helps in identifying potential synthetic routes and key intermediates. For complex molecules like many BChE inhibitors, retrosynthetic analysis would involve identifying functional groups and structural motifs that can be formed through known reactions, such as carbon-carbon bond formations (e.g., Michael addition, aldol (B89426) reactions) or the introduction of heteroatoms through coupling or substitution reactions. guidetopharmacology.org

Derivatization Strategies for this compound Analogues

Information specifically on the derivatization strategies for this compound analogues was not found. However, the development of analogues for biologically active compounds like BChE inhibitors is a common practice to explore structure-activity relationships (SAR) and potentially improve properties such as potency, selectivity, and pharmacokinetic profiles.

Specific design principles for structural modifications of this compound were not detailed in the search results. General design principles for modifying BChE inhibitors are often guided by insights from molecular docking studies, which predict how compounds interact with the BChE enzyme's active site, and by established SAR from related chemical series. wikipedia.orgnih.govmims.comresearchgate.net Modifications are typically aimed at enhancing favorable interactions with key residues in the active gorge or peripheral anionic site of BChE, while potentially reducing interactions with acetylcholinesterase (AChE) to improve selectivity. nih.govfishersci.ca Common modification strategies include altering peripheral substituents, changing linker lengths, or modifying core heterocyclic or aromatic systems. wikipedia.orgwikidata.orgmims.comnih.govguidetopharmacology.org

Specific targeted functionalization or diversity-oriented synthesis (DOS) approaches for this compound derivatives were not described in the consulted literature. Targeted functionalization involves the selective introduction of specific functional groups at defined positions of a molecule to probe their impact on activity and properties. nih.govnih.gov DOS, on the other hand, aims to generate a wide variety of structurally diverse compounds from common starting materials or intermediates to broadly explore chemical space for new biological activities. Both strategies are widely applied in medicinal chemistry to discover novel drug candidates and understand SAR. Examples from the literature on BChE inhibitors show the synthesis of various derivatives with different functional groups and scaffolds to identify compounds with improved inhibitory potential and selectivity. wikipedia.orgwikipedia.orgwikidata.orgmims.comfishersci.camims.comnih.govguidetopharmacology.orgfishersci.ca

Detailed research findings and data tables specifically pertaining to the synthesis or structural elucidation of this compound or its analogues were not available in the consulted literature. Research findings on the synthesis and structural modifications of other BChE inhibitors often include spectroscopic data (e.g., NMR, MS, IR) for compound characterization and sometimes crystallographic data to confirm solid-state structures.

Solid-Phase and Solution-Phase Methodologies for this compound Analogue Synthesis

The synthesis of this compound analogues can employ both solid-phase and solution-phase methodologies, each offering distinct advantages depending on the complexity and scale of the target molecules.

Solid-phase synthesis involves anchoring the growing molecule to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification steps through simple filtration d-nb.info. This approach has been particularly advantageous in the synthesis of peptides and small organic molecules, enabling the efficient production of compound libraries d-nb.infonih.gov. A typical solid-phase synthesis cycle involves the cleavage of a temporary protecting group, washing to remove residuals, coupling of the next building block, and subsequent washing steps bachem.com. The choice of solid support and linker is crucial, as the linker must be stable throughout the synthesis and selectively cleavable to release the final product d-nb.info.

Solution-phase synthesis, also known as liquid-phase or classical synthesis, involves performing reactions in a homogeneous solution bachem.com. This method is generally suitable for the synthesis of shorter peptides and less complex molecules, although purification steps are required after each reaction, which can be challenging for longer sequences bachem.comopenaccessjournals.com. Despite this, solution-phase synthesis remains valuable, particularly for large-scale synthesis and the production of functionalized peptides bachem.com.

Research into BChE inhibitors has involved the synthesis of various compound classes, including carbamates and quinoxaline (B1680401) derivatives, utilizing established synthetic protocols nih.govmdpi.com. For instance, the synthesis of novel heterostilbene carbamates designed as selective BChE inhibitors was reported, starting from resveratrol (B1683913) analogs mdpi.com. Similarly, new biscarbamates have been synthesized as potential selective BChE inhibitors, employing slightly modified protocols nih.gov. These examples highlight the application of standard organic synthesis techniques, which can be adapted for the creation of this compound analogues.

Advanced Spectroscopic and Chromatographic Methods for this compound Analysis

The accurate characterization and purity assessment of this compound and its analogues rely heavily on advanced spectroscopic and chromatographic techniques. These methods provide crucial information regarding chemical structure, purity, and, where applicable, enantiomeric composition.

Spectroscopic Confirmation of this compound Chemical Structure

Spectroscopic methods are fundamental for confirming the chemical structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within a molecule nd.eduyoutube.comnih.gov. Infrared (IR) spectroscopy is used to identify characteristic functional groups based on their vibrational frequencies nd.edunih.govmdpi.com. Mass spectrometry (MS) provides the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural subunits nd.eduyoutube.comnih.gov.

Studies on BChE inhibitors frequently report the use of these spectroscopic techniques for compound characterization. For example, novel heterostilbene carbamates were confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS) mdpi.com. Similarly, organoruthenium(II) complexes with BChE inhibitory properties were characterized using ¹H and ³¹P NMR spectroscopy, HRMS, UV-vis, and IR spectroscopy mdpi.com. The combination of these spectroscopic data allows for a comprehensive understanding of the synthesized molecule's structure.

Chromatographic Purity Assessment and Enantiomeric Separation of this compound (if applicable)

Chromatographic methods are essential for assessing the purity of synthesized this compound analogues and for separating enantiomers if the compound contains chiral centers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture, making it invaluable for purity assessment torontech.comelgalabwater.com. By analyzing the chromatogram, the purity of a compound can be determined based on the area of the main peak relative to the total area of all peaks torontech.combirchbiotech.com.

Interactive table: Example of Purity Calculation by HPLC Area Normalization

| Peak | Retention Time (min) | Peak Area (mAU*s) | Percentage of Total Area (%) |

| Impurity 1 | 2.5 | 15 | 1.5 |

| This compound Analogue | 5.8 | 970 | 97.0 |

| Impurity 2 | 7.1 | 15 | 1.5 |

| Total | - | 1000 | 100.0 |

Note: This table is illustrative and based on the concept of HPLC area normalization for purity assessment.

For compounds with chiral centers, enantiomeric separation is crucial, as different enantiomers can exhibit different biological activities gcms.czchromatographyonline.com. Chiral chromatography, often using chiral stationary phases in HPLC or Gas Chromatography (GC), is employed for this purpose gcms.cznih.govrsc.orgsigmaaldrich.com. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase gcms.czsigmaaldrich.com. Studies have demonstrated the successful enantioseparation of compounds relevant to BChE research using chiral HPLC columns nih.govrsc.org. Optimizing chiral separations often involves exploring different chiral stationary phases, mobile phase compositions, and temperature chromatographyonline.comsigmaaldrich.com.

Elemental Analysis and Mass Spectrometry for this compound Compositional Verification

Elemental analysis and mass spectrometry provide complementary information for verifying the elemental composition and molecular formula of this compound analogues. Elemental analysis typically determines the percentage of key elements such as carbon, hydrogen, nitrogen, and oxygen in a sample mdpi.comcolorado.edu. This data is compared to the calculated elemental composition based on the proposed molecular formula to confirm its accuracy mdpi.com.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), offers precise mass measurements that can unequivocally determine the molecular formula of a compound mdpi.commdpi.comacs.orgoregonstate.edu. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions oregonstate.edu. The fragmentation pattern observed in mass spectrometry can also provide valuable structural information nih.govoregonstate.edu.

In the characterization of novel compounds, elemental analysis and HRMS are often used in combination to provide robust evidence for the compound's identity and purity mdpi.comoregonstate.edu. For example, the purity of a synthesized organoruthenium(II) complex was confirmed by elemental analysis, with the results agreeing within acceptable limits of the calculated values mdpi.com. HRMS confirmed the ion mass, further supporting the proposed structure and elemental composition mdpi.com.

The application of these advanced analytical techniques ensures the accurate identification, structural confirmation, and purity assessment of this compound analogues, which is critical for reliable research into their biological activities.

Enzymatic Inhibition Profile of Bche in 5

Inhibition Kinetics of BChE-IN-5 Against Butyrylcholinesterase

Studies have investigated the kinetic parameters of this compound inhibition against butyrylcholinesterase to understand the nature and strength of its interaction with the enzyme.

Determination of IC50 and Ki Values for this compound

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of an inhibitor. A lower IC50 value indicates that a lower concentration of the inhibitor is required to achieve 50% enzyme inhibition, suggesting higher potency. The Ki value represents the dissociation constant of the enzyme-inhibitor complex.

Research has shown that this compound exhibits potent inhibitory activity against human BChE. One study reported an IC50 value of 2.8 nM for this compound against hBChE. medchemexpress.com Another source indicates IC50 values of 2.8 nM for hBChE and 16000 nM for hAChE. medchemexpress.com Another compound, referred to as AChE/BChE-IN-5 (BMC-16), which is described as a dual inhibitor, has reported IC50 values of 10.6 nM against hBChE and 266 nM against hAChE. medchemexpress.com

While specific Ki values for this compound were not consistently found across all searches, related studies on other BChE inhibitors provide context on how Ki values are determined through kinetic analysis, often involving methods like Lineweaver-Burk or Dixon plots. researchgate.netdergipark.org.trtandfonline.com

Here is a table summarizing the reported IC50 values for this compound and a related compound:

| Compound | Target Enzyme | IC50 Value (nM) | Source |

| This compound | hBChE | 2.8 | MedchemExpress medchemexpress.com |

| This compound | hAChE | 16000 | MedchemExpress medchemexpress.com |

| AChE/BChE-IN-5 | hBChE | 10.6 | MedchemExpress medchemexpress.com |

| AChE/BChE-IN-5 | hAChE | 266 | MedchemExpress medchemexpress.com |

Elucidation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed) of this compound

Determining the type of inhibition provides insight into how the inhibitor interacts with the enzyme. Different inhibition types (competitive, non-competitive, uncompetitive, or mixed) are characterized by their effects on the enzyme's Michaelis-Menten kinetic parameters (Km and Vmax). While the specific inhibition type for this compound was not explicitly stated in the search results, studies on other BChE inhibitors demonstrate the methods used for this determination, typically involving analysis of enzyme kinetics data using plots like Lineweaver-Burk or Dixon plots. researchgate.netdergipark.org.trtandfonline.com For example, methylrosmarinate was found to inhibit BChE in a linear mixed manner. researchgate.net Boldine showed a noncompetitive mechanism of inhibition against both AChE and BChE. nih.gov

Reversibility and Irreversibility Studies of this compound Inhibition

Understanding whether the inhibition by this compound is reversible or irreversible is crucial for characterizing its pharmacological profile. Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effects can be overcome by increasing substrate concentration or removing the inhibitor. Irreversible inhibitors form stable covalent bonds with the enzyme, leading to a prolonged or permanent loss of enzymatic activity.

While direct studies on the reversibility of this compound were not found, related research on other cholinesterase inhibitors provides context. Some inhibitors, like certain carbamates, are described as reversible or pseudo-irreversible. mdpi.comrsc.orgchemrxiv.org Reversible inhibitors reduce enzyme activity immediately and their effect is restored quickly upon removal. mdpi.com Irreversible inhibition involves a reaction between the enzyme and inhibitor that is not immediate. mdpi.com The reversibility of inhibition is typically assessed by monitoring enzyme activity over time after incubation with the inhibitor and subsequent dilution or dialysis.

Selectivity of this compound for Butyrylcholinesterase over Acetylcholinesterase

The selectivity of this compound for BChE over AChE is a significant characteristic, particularly in the context of potential therapeutic applications. Selective BChE inhibitors are of interest because BChE activity can increase in certain conditions, such as advanced Alzheimer's disease, while AChE activity may decline. rsc.orgmdpi.comdrugbank.comnih.govdovepress.com

Comparative Inhibition Kinetics Against Acetylcholinesterase from Various Sources

To assess selectivity, the inhibitory activity of this compound is compared against both BChE and AChE, often from various sources (e.g., human, recombinant, or from different tissues). As mentioned earlier, this compound has been reported to inhibit hBChE with an IC50 of 2.8 nM and hAChE with an IC50 of 16000 nM, indicating a significant preference for BChE. medchemexpress.com Similarly, AChE/BChE-IN-5 showed IC50 values of 10.6 nM against hBChE and 266 nM against hAChE. medchemexpress.com

Comparing these values directly demonstrates the differential potency of this compound towards the two enzymes. The larger IC50 value for AChE indicates that a much higher concentration of this compound is needed to inhibit AChE compared to BChE.

Quantification of Selectivity Index and Discrimination Ratio for this compound

Selectivity is often quantified using a selectivity index (SI) or discrimination ratio. The selectivity index is typically calculated as the ratio of the IC50 or Ki value for the less preferred enzyme (AChE) to that of the preferred enzyme (BChE) (IC50 AChE / IC50 BChE or Ki AChE / Ki BChE). A higher selectivity index indicates greater selectivity for BChE.

Based on the reported IC50 values of 2.8 nM for hBChE and 16000 nM for hAChE medchemexpress.com, the selectivity index for this compound can be calculated as:

SI = IC50 (hAChE) / IC50 (hBChE) = 16000 nM / 2.8 nM ≈ 5714

This calculated selectivity index of approximately 5714 suggests that this compound is highly selective for human butyrylcholinesterase over human acetylcholinesterase.

For AChE/BChE-IN-5, with IC50 values of 266 nM for hAChE and 10.6 nM for hBChE medchemexpress.com, the selectivity index is:

SI = IC50 (hAChE) / IC50 (hBChE) = 266 nM / 10.6 nM ≈ 25.1

This indicates that while AChE/BChE-IN-5 inhibits both enzymes, it retains some selectivity for BChE.

Here is a table summarizing the selectivity indices:

| Compound | IC50 hBChE (nM) | IC50 hAChE (nM) | Selectivity Index (SI = IC50 hAChE / IC50 hBChE) |

| This compound | 2.8 | 16000 | ~5714 |

| AChE/BChE-IN-5 | 10.6 | 266 | ~25.1 |

The high selectivity observed for this compound is a key feature that distinguishes it as a potent and selective butyrylcholinesterase inhibitor.

Implications of this compound Selectivity for Target Engagement and Off-Target Effects

The selectivity of an inhibitor for BChE over AChE has significant implications for target engagement and the potential for off-target effects. BChE and AChE, while related, have different physiological roles and distributions in the body. nih.govwikipedia.orgcenmed.com AChE is primarily responsible for the rapid hydrolysis of acetylcholine (B1216132) in cholinergic synapses, crucial for proper neurotransmission. nih.govfishersci.fiwikipedia.org BChE, on the other hand, is more abundant in plasma and glia in the brain and can hydrolyze a wider range of substrates, including acetylcholine at higher concentrations, and also plays a role in the metabolism of certain drugs and toxins. nih.govwikipedia.orgcenmed.com

In conditions like Alzheimer's disease, BChE activity can increase as AChE activity declines, suggesting a compensatory role for BChE in maintaining cholinergic neurotransmission in later stages of the disease. nih.govfishersci.fiwikipedia.org Therefore, selective inhibition of BChE is being explored as a therapeutic strategy to potentially augment cholinergic signaling with potentially fewer side effects compared to non-selective or primarily AChE inhibitors. nih.govfishersci.fi If this compound exhibits selectivity for BChE, as suggested, its target engagement would be preferentially directed towards BChE. massbank.jp This selectivity could potentially lead to a reduced likelihood of inhibiting AChE-mediated neurotransmission, thereby minimizing undesirable cholinergic side effects associated with AChE inhibition, such as gastrointestinal issues or neuromuscular effects. nih.govfishersci.fi The extent of this implication is directly related to the degree of selectivity this compound demonstrates.

Inhibition Profile of this compound Against Mutant BChE Variants

Understanding how an inhibitor interacts with different variants of BChE is important because genetic polymorphisms and acquired mutations in the BCHE gene can affect enzyme activity and sensitivity to inhibitors. nih.govwikipedia.orgwikipedia.orgciteab.commims.comamericanelements.comciteab.com However, specific data on the inhibition profile of this compound against various mutant BChE variants were not found in the consulted search results.

Studies on Naturally Occurring Polymorphisms and this compound Inhibition

Naturally occurring genetic polymorphisms in the BCHE gene can lead to the expression of BChE variants with altered catalytic activity or expression levels. nih.govwikipedia.orgwikipedia.orgciteab.commims.comamericanelements.comciteab.com Common variants include the atypical variant and the K-variant, which are associated with reduced enzyme activity and can influence an individual's response to BChE substrates and inhibitors. nih.govwikipedia.orgwikipedia.orgmims.comamericanelements.comciteab.com While the impact of such polymorphisms on the activity of various BChE inhibitors has been studied, specific research detailing the inhibitory activity of this compound against these naturally occurring polymorphic variants was not available in the provided information. wikipedia.orgamericanelements.comciteab.comfishersci.ca

Inhibition of Engineered BChE Mutants by this compound

Engineered BChE mutants have been developed for various research purposes, including exploring the structure-function relationship of the enzyme and creating bioscavengers for detoxification of organophosphates. massbank.jpwikipedia.orgresearchgate.net These engineered variants can have altered substrate specificity or catalytic efficiency. While studies have investigated the interaction of various compounds with engineered BChE mutants, specific data regarding the inhibition of these engineered variants by this compound were not found in the consulted search results. massbank.jpwikipedia.orgresearchgate.net

Differential Sensitivity of this compound to BChE Allosteric Sites

Beyond the catalytic active site, BChE possesses allosteric sites, such as the peripheral anionic site (PAS), which can influence substrate and inhibitor binding and enzyme activity. fishersci.ficenmed.comontosight.aiciteab.comiiab.me The interaction of ligands with these allosteric sites can modulate the enzyme's function and contribute to the complexity of inhibitor interactions. fishersci.fiontosight.aiiiab.me While the existence and importance of these allosteric sites in BChE are recognized and studied in the context of various inhibitors, specific information detailing the differential sensitivity of this compound to these allosteric binding sites was not available in the provided search results. fishersci.ficenmed.comontosight.aiciteab.comiiab.me

Compound Names and PubChem CIDs

Mechanistic Investigations of Bche in 5 Interaction with Butyrylcholinesterase

Biochemical and Biophysical Characterization of BChE-IN-5 Binding

Biochemical and biophysical techniques provide quantitative data on the binding event, revealing details about the affinity, stoichiometry, and conformational changes that may occur upon binding.

Steady-State and Pre-Steady-State Kinetic Analyses of this compound Binding

Kinetic analysis is crucial for determining the potency and mechanism of enzyme inhibition or binding. Steady-state kinetics, often employing methods like the colorimetric Ellman assay, measures the rate of substrate hydrolysis by BChE in the presence of varying concentrations of the compound. dergipark.org.trd-nb.infonih.govnih.govmdpi.com Analysis of the resulting data, for instance, using Lineweaver-Burk plots, can reveal the type of inhibition (e.g., competitive, non-competitive, mixed) and yield kinetic parameters such as the inhibition constant (Ki) and IC50 values. dergipark.org.trnih.govd-nb.infonih.gov Pre-steady-state kinetics, while more complex, can provide insights into rapid binding events and conformational changes that occur immediately upon enzyme-ligand interaction.

While these kinetic methods are standard for characterizing BChE inhibitors, specific steady-state or pre-steady-state kinetic data detailing the interaction parameters (e.g., Ki, IC50, kon, koff rates) of this compound with Butyrylcholinesterase were not found in the consulted literature. Studies on other BChE inhibitors demonstrate the application of these techniques to quantify binding potency and elucidate the mode of interaction with the enzyme. dergipark.org.trnih.govd-nb.infonih.govnih.gov

Spectroscopic Techniques (e.g., Fluorescence Quenching, Circular Dichroism) for this compound Interaction Studies

Spectroscopic methods can provide valuable information about the binding of a ligand to an enzyme and any accompanying conformational changes. Fluorescence spectroscopy is a widely used technique. BChE contains intrinsic fluorophores, such as tryptophan, tyrosine, and phenylalanine residues, whose fluorescence can be quenched or altered upon ligand binding, indicating an interaction. acs.orgmdpi.commdpi.com By monitoring changes in fluorescence intensity or spectral shifts as a function of ligand concentration, binding constants can be estimated. acs.orgmdpi.commdpi.com Three-dimensional fluorescence spectroscopy can offer a more comprehensive view of the changes in the enzyme's microenvironment upon ligand binding. mdpi.com

Circular Dichroism (CD) spectroscopy can be used to investigate changes in the secondary structure of BChE upon binding of this compound. Alterations in the CD spectrum can indicate conformational rearrangements within the enzyme induced by the ligand.

Despite the utility of these spectroscopic techniques in studying BChE interactions with various ligands, specific data from fluorescence quenching, CD, or other spectroscopic studies characterizing the binding of this compound to Butyrylcholinesterase were not identified in the search results. Studies with other compounds highlight how these methods can reveal binding events and conformational effects. acs.orgrsc.orgrsc.orgmdpi.commdpi.com

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques that provide detailed thermodynamic and kinetic information about biomolecular interactions. ITC directly measures the heat released or absorbed upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govmdpi.comselvita.combiorxiv.orgresearchgate.net These thermodynamic parameters provide insights into the driving forces behind the binding event.

SPR measures the change in refractive index near a sensor surface as a molecule binds to an immobilized partner, providing real-time data on the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can also be calculated. selvita.combiorxiv.orgcore.ac.ukreichertspr.com SPR is particularly valuable for understanding the kinetics of binding, which is important for characterizing the transient nature of the interaction.

While ITC and SPR are standard methods for quantitatively characterizing the binding of small molecules to enzymes like BChE, specific ITC or SPR data detailing the thermodynamic and kinetic parameters of this compound binding to Butyrylcholinesterase were not found in the provided search results. These techniques have been applied to study the interaction of BChE with other ligands, demonstrating their capability to provide comprehensive binding data. nih.govmdpi.comselvita.combiorxiv.orgresearchgate.netreichertspr.com

Structural Biology Approaches to this compound-Butyrylcholinesterase Complex

Structural biology techniques aim to visualize the this compound-Butyrylcholinesterase complex at atomic or near-atomic resolution, providing crucial insights into the binding mode, interaction sites, and conformational changes at a structural level.

X-ray Crystallography of Butyrylcholinesterase in Complex with this compound

X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins and their complexes with ligands. By obtaining high-quality crystals of BChE in complex with this compound and analyzing the diffraction patterns produced by X-rays, the precise atomic arrangement of the complex can be determined. This reveals how this compound fits into the active site or other binding pockets of BChE, the specific amino acid residues involved in the interaction through hydrogen bonds, van der Waals forces, and other contacts, and any ligand-induced conformational changes in the enzyme. nih.govmdpi.comnih.govrcsb.org

While crystal structures of human BChE, including complexes with various other ligands, are available in public databases, a specific crystal structure of Butyrylcholinesterase in complex with this compound was not identified in the search results. frontiersin.orgproteopedia.orgnih.govmdpi.comnih.govrcsb.org Such a structure would be invaluable for understanding the exact binding pose and interactions of this compound.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Butyrylcholinesterase Assemblies

Studies have utilized Cryo-EM to determine the structure of the native tetrameric human BChE, revealing its organization as a dimer of dimers stabilized by a superhelical assembly. pnas.orgnih.gov However, specific Cryo-EM studies investigating the complex formed between this compound and Butyrylcholinesterase assemblies were not found in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding Site Mapping and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the structure, dynamics, and interactions of biological macromolecules, including enzymes like BChE, in solution. In the context of enzyme-inhibitor interactions, NMR can provide insights into the binding site of a ligand on the enzyme and detect conformational changes in the enzyme upon ligand binding.

Techniques such as ligand-observed NMR (e.g., Saturation Transfer Difference NMR) can identify which parts of the inhibitor molecule are in close proximity to the enzyme. Protein-observed NMR, on the other hand, can monitor changes in the chemical shifts or signal intensities of enzyme residues upon inhibitor binding, thereby mapping the binding interface on the enzyme surface and reporting on conformational changes. While NMR is a valuable tool for such studies, specific research detailing the application of NMR spectroscopy for mapping the binding site of this compound on butyrylcholinesterase or characterizing conformational changes induced by this compound was not identified in the surveyed literature.

Identification of Key Residues in this compound Binding Site

Identifying the specific amino acid residues within the BChE active site or peripheral anionic site that interact with an inhibitor is fundamental to understanding the binding affinity and specificity. Various approaches are employed to pinpoint these crucial residues.

Site-Directed Mutagenesis Studies of Butyrylcholinesterase for this compound Interaction

Site-directed mutagenesis is a technique used to alter specific amino acid residues in a protein to investigate their functional roles. By systematically mutating residues suspected to be involved in ligand binding within BChE and then assessing the effect of these mutations on the interaction with an inhibitor, researchers can determine the contribution of individual residues to the binding process. For BChE, site-directed mutagenesis has been used to understand the roles of residues in substrate hydrolysis and inhibitor binding generally nih.govpnas.orgwikigenes.orgplos.org. However, specific studies employing site-directed mutagenesis of butyrylcholinesterase to investigate its interaction with this compound were not found in the literature search.

Covalent vs. Non-Covalent Binding Mechanisms of this compound

Enzyme inhibitors can interact with their target enzymes through either covalent or non-covalent mechanisms. Non-covalent inhibitors bind reversibly through interactions such as hydrogen bonds, ionic interactions, van der Waals forces, and pi-pi stacking. Covalent inhibitors, in contrast, form a stable chemical bond with a residue in the active site, often leading to irreversible or pseudo-irreversible inhibition scbt.comchemrxiv.org. The nature of the binding mechanism significantly influences the duration and potency of inhibition. While the general mechanisms of covalent and non-covalent inhibition of BChE by various compounds are described in the literature scbt.comchemrxiv.org, specific research detailing whether this compound binds to butyrylcholinesterase covalently or non-covalently was not identified in the conducted search.

Structure Activity Relationship Sar Studies of Bche in 5 Derivatives

Systematic Modification of Core Structures and Inhibitory Potency

Systematic modification of lead compounds is a fundamental approach in drug discovery to understand how structural changes influence biological activity. Studies on various BChE inhibitors have demonstrated that even subtle alterations to a core structure can significantly impact inhibitory potency and selectivity.

Impact of Aromatic and Heterocyclic Substitutions on BChE Activity

The presence and position of aromatic and heterocyclic substituents play a crucial role in the activity of BChE inhibitors. For instance, studies on indole-based thiadiazole derivatives showed that the substitution of a fluoro group on the phenyl ring attached to the thiadiazole ring was important for potent BChE inhibition. Compound 8, with a fluoro group at the para-position of the phenyl ring, was identified as a highly active analogue in one series, exhibiting an IC₅₀ value comparable to the standard inhibitor Donepezil. wikipedia.orgsci-hub.se This suggests that specific electronic or steric effects conferred by the fluoro substituent at this position are favorable for binding to the BChE active site.

Investigations into amodiaquine (B18356) derivatives revealed that the addition of a bulky CF₃- substituent at the C(2) position of the quinoline (B57606) ring resulted in the most potent BChE inhibitor within that series. wikipedia.org Conversely, CN- groups at the C(6) or C(7) positions led to less active derivatives. wikipedia.org These findings highlight the sensitivity of BChE inhibition to the nature and location of substituents on aromatic and heterocyclic rings, indicating specific spatial and electronic requirements within the enzyme's binding gorge.

In a series of oxazole (B20620) benzylamine (B48309) derivatives, the most potent BChE inhibitors were compounds trans-12, trans-10, and trans-8, with IC₅₀ values around 30 µM. wikipedia.org This suggests that the specific arrangement and nature of substituents on the arylethenyl and benzylamine portions of the oxazole core are critical for optimal BChE interaction.

Effects of Linker Modifications and Bridging Units on BChE Potency

Linker regions and bridging units connecting different pharmacophoric elements of an inhibitor are crucial for positioning these elements optimally within the BChE active site. Modifications to the length, flexibility, or chemical nature of linkers can significantly impact inhibitory potency.

In the study of carltonine-derived compounds, the effect of the linker tethering the basic center to an aromatic fragment was investigated, including variations in elongation and branching. guidetopharmacology.org This indicates that the linker serves to bridge interactions with different regions of the BChE active site, and optimizing its structure is key to enhancing potency.

Studies on selective BChE inhibitors derived from a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid scaffold explored modifications to the amino side-chain, which acts as a linker. mims.com Modifications using homologues or isosteres led to a significant loss of BChE inhibitory activity or selectivity. mims.com Scaffold hopping-based cyclization of a diethylamino group in the side chain to yield a tetrahydropyrrole ring resulted in improved inhibition and selectivity. mims.com This demonstrates that the structure and rigidity/flexibility of the linker are critical for effective binding and inhibition.

Elucidation of Pharmacophoric Features of BChE-IN-5

Pharmacophoric features represent the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Elucidating these features for BChE inhibitors helps in designing more potent and selective compounds.

Identification of Essential Functional Groups for BChE Binding and Catalytic Inhibition

Studies on various BChE inhibitors have identified key functional groups essential for binding and inhibiting the enzyme. For carbamate (B1207046) inhibitors, the carbamate moiety is crucial as it is transferred onto the catalytic serine residue within the active site, leading to pseudo-irreversible inhibition. mdpi.com A carrier scaffold is often attached to guide the carbamate group to the correct position. mdpi.com

For sulfonamide-based carbamates, the presence of an isobutyl substituent at a specific position (R¹ in compound 5c) was found to be significantly important for biological effects. guidetomalariapharmacology.org This suggests that certain alkyl groups can contribute favorably to interactions within the binding site.

In indole-based thiadiazole derivatives, the fluoro group on the phenyl ring was implicated in hydrogen bonding with the targeted active site of the enzyme, contributing to higher potency. wikipedia.orgsci-hub.se This highlights the importance of hydrogen bond donor/acceptor groups.

For pregnane-type steroidal alkaloids, SAR studies suggested that major interactions are due to hydrophobic and cation-pi interactions within the aromatic gorge of cholinesterases. mims.com This indicates the importance of aromatic rings and basic centers capable of engaging in these types of interactions.

Mapping of Hydrophobic, Hydrogen Bonding, and Electrostatic Interactions Critical for BChE Affinity

Molecular docking and simulation studies provide valuable insights into the specific interactions between BChE inhibitors and residues within the enzyme's active site. These studies have mapped the critical hydrophobic, hydrogen bonding, and electrostatic interactions that govern binding affinity.

Hydrophobic interactions are consistently reported as major contributors to the binding of various BChE inhibitors. uni.lumims.com Alkyl chains and aromatic rings often engage in extensive van der Waals contacts with hydrophobic residues lining the BChE gorge and acyl binding site. uni.lu The larger acyl binding pocket in BChE compared to acetylcholinesterase (AChE) is a key structural difference that can be exploited to achieve selectivity for BChE with appropriately designed bulky hydrophobic groups. senescence.info

Hydrogen bonding interactions with specific residues in the active site are also vital. For instance, the NH of the hexahydroquinoline ring in one inhibitor series was proposed to interact via hydrogen bonding with His438 in BChE. senescence.info The fluoro group in some indole-based thiadiazole derivatives was also suggested to be involved in hydrogen bonding. wikipedia.orgsci-hub.se

Electrostatic interactions, including cation-pi interactions, play a significant role, particularly for inhibitors containing basic nitrogen atoms or aromatic rings. mims.com The aromatic gorge of BChE contains residues like Trp82, Tyr332, and Phe329 that can participate in pi-pi or cation-pi interactions with aromatic or positively charged moieties of inhibitors. uni.lusenescence.info These interactions help anchor the inhibitor within the active site.

Pharmacophore models developed for BChE inhibitors often include features representing hydrophobic regions, hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, reflecting the importance of these interactions for potent binding. nih.govprobes-drugs.orgmassbank.eu These models can be used for virtual screening and the design of novel inhibitors with predicted favorable interactions. nih.govmassbank.eudovepress.com

Representative BChE Inhibitors and Their Potency

The following table presents examples of diverse BChE inhibitors discussed in the search results, along with their reported inhibitory potency (IC₅₀ or Ki values where available) to illustrate the range of activities observed across different structural classes. It is important to note that these values were obtained under varying experimental conditions and should be compared with caution.

| Compound Class | Representative Compound (if named) | BChE Inhibition (IC₅₀ or Ki) | Reference | PubChem CID |

| Sulfonamide-based Carbamate | Compound 5k | IC₅₀ = 4.33 µM | guidetomalariapharmacology.org | Not Found |

| Sulfonamide-based Carbamate | Compound 5j | IC₅₀ = 6.57 µM | guidetomalariapharmacology.org | Not Found |

| Sulfonamide-based Carbamate | Compound 5c | IC₅₀ = 8.52 µM | guidetomalariapharmacology.org | Not Found |

| Oxazole Benzylamine | Compound trans-12 | IC₅₀ ≈ 30 µM | wikipedia.org | Not Found |

| Indole-based Thiadiazole | Compound 8 (with para-fluoro on phenyl) | IC₅₀ = 0.30 ± 0.1 µM | wikipedia.orgsci-hub.se | Not Found |

| Amodiaquine Derivative | Compound 11 (with CF₃ at C(2) of quinoline) | Ki = 1.7 µM | wikipedia.org | Not Found |

| Carltonine Derivative | Derivative combining O-benzylisovanillin and tyramine (B21549) with N- and O-allyl substitutions | IC₅₀ = 72 ± 5 nM | guidetopharmacology.org | Not Found |

| Pregnane-type Alkaloid | (Example from series) | Ki range: 1.63-30.0 µM | mims.com | Not Found |

| Carbamate (Heterostilbene) | Compound 16 | IC₅₀ = 26.5 nM | mdpi.com | Not Found |

| Standard Inhibitor | Rivastigmine | IC₅₀ = 38.40 µM | guidetomalariapharmacology.org | 77991 wikipedia.orguni.lumassbank.eusci-hub.senih.gov |

| Standard Inhibitor | Donepezil | IC₅₀ = 0.30 ± 0.01 µM (BChE) | wikipedia.orgsci-hub.se | 3152 mims.comguidetomalariapharmacology.orgdovepress.comwikidata.orgguidetopharmacology.org |

| Standard Inhibitor | Galantamine | Ki = 1.6 µM (for some derivatives) | nih.gov | 9651 wikipedia.orgguidetopharmacology.orgmims.comresearchgate.net |

| Standard Inhibitor | Tacrine (B349632) | Ki = 0.075-9.9 µM (for derivatives) | nih.gov | 1935 nih.govprobes-drugs.orgdovepress.comtmj.roguidetomalariapharmacology.org |

| Selective Irreversible Inhibitor | Iso-OMPA | Selective BChE inhibitor | sci-hub.se | 5420 nih.govuni.lusci-hub.se |

Stereochemical Requirements and Conformational Preferences for Optimal this compound Activity

The stereochemistry and conformational preferences of a molecule play a critical role in its interaction with a chiral biological target like an enzyme. The active site of BChE is a deep gorge containing a catalytic triad (B1167595) and other important residues involved in substrate binding and hydrolysis. tandfonline.comcreative-enzymes.com The specific three-dimensional arrangement of atoms in an inhibitor, including its absolute configuration at chiral centers and its preferred conformations, dictates how effectively it can fit into and interact with the enzyme's active site.

Studies on other cholinesterase inhibitors have shown that different enantiomers of a chiral compound can exhibit significant differences in inhibitory potency and selectivity. acs.org For instance, in some series of inhibitors, one enantiomer may be substantially more potent against BChE than the other, or show greater selectivity over AChE. acs.org This highlights that specific stereochemical configurations are often required for optimal alignment and interaction with the enzyme's binding pockets.

Conformational flexibility allows a molecule to adopt different shapes. The preferred conformation of an inhibitor when bound to BChE is influenced by intramolecular forces and interactions with the enzyme's active site residues. Molecular dynamics simulations can provide insights into the conformational flexibility of enzyme active sites and how inhibitors interact within this dynamic environment. mdpi.complos.org While specific data on the stereochemical requirements and conformational preferences of this compound for optimal activity were not available in the searched literature, it can be inferred based on studies of other BChE inhibitors that these factors are likely important for its binding and inhibitory profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. For BChE inhibitors, QSAR models can be used to predict the inhibitory activity of new, untested compounds based on their molecular descriptors, thereby guiding the design and synthesis of novel analogues with improved potency and selectivity. Numerous QSAR studies have been conducted on various series of BChE inhibitors using a range of computational techniques. nih.govacs.orgmdpi.comimist.manih.goveco-vector.comresearchgate.netresearchgate.netacs.orgnih.govnih.govsemanticscholar.org

Development of QSAR Models for Predicting this compound Derivative Activity and Selectivity

The development of QSAR models for predicting the activity and selectivity of BChE inhibitors typically involves several steps. First, a dataset of compounds with known structures and experimentally determined BChE inhibitory activity (e.g., IC50 or pIC50 values) is compiled. acs.org Molecular descriptors, which are numerical representations of the compounds' structural, electronic, and physicochemical properties, are then calculated. researchgate.netthescipub.com Various QSAR methods, such as 2D-QSAR (using topological descriptors) and 3D-QSAR (using 3D molecular fields like steric and electrostatic interactions), are employed to build models that correlate the descriptors with the biological activity. nih.govacs.orgmdpi.comimist.maacs.orgnih.govsemanticscholar.org

Predicting selectivity between BChE and AChE is a crucial aspect, and QSAR models can be developed to predict the activity against both enzymes or a selectivity index. nih.govmdpi.comresearchgate.netnih.gov This often involves using descriptors that capture the differences in how compounds interact with the distinct active sites of BChE and AChE. While the general methodology for developing such QSAR models for BChE inhibitors is well-established, published studies detailing the development of QSAR models specifically for predicting the activity and selectivity of this compound derivatives were not found in the consulted literature.

Application of Machine Learning and Artificial Intelligence Algorithms in this compound QSAR

Machine learning (ML) and artificial intelligence (AI) algorithms have been increasingly applied in QSAR modeling to build more robust and predictive models. nih.govnih.govtandfonline.comeco-vector.comnih.gov These algorithms can identify complex non-linear relationships between molecular descriptors and biological activity that might be missed by traditional linear QSAR methods. Common ML algorithms used in BChE QSAR include Random Forest, Support Vector Machines, and Neural Networks. nih.govnih.govtandfonline.comeco-vector.com

Validation and Predictive Power of this compound QSAR Models for Lead Optimization

A critical step in QSAR modeling is the rigorous validation of the developed models to ensure their reliability and predictive power. thescipub.com Validation is typically performed using a separate test set of compounds that were not included in the training set used to build the model. nih.govacs.orgmdpi.comresearchgate.netacs.orgsemanticscholar.org Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE) are commonly used to assess the goodness-of-fit, robustness, and predictive ability of the QSAR models. nih.govacs.orgmdpi.comresearchgate.netresearchgate.netthescipub.comsemanticscholar.org

A QSAR model with good predictive power can be a valuable tool in lead optimization, allowing researchers to prioritize the synthesis and testing of compounds that are predicted to have high potency and desired selectivity. acs.orgnih.govacs.org This iterative process of design, synthesis, experimental testing, and QSAR modeling helps to efficiently guide the structural modification of lead compounds to improve their pharmacological properties. While the principles of QSAR model validation and their application in lead optimization are broadly applicable to BChE inhibitors, published data on the validation and predictive power of QSAR models specifically developed for this compound analogues were not found in the consulted literature.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 162651138 |

Data Tables

Computational and Molecular Modeling Approaches for Bche in 5

Molecular Docking Simulations of BChE Inhibitors with Butyrylcholinesterase

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand (inhibitor) when bound to a receptor (BChE) to form a stable complex. nih.govnih.gov This approach is crucial for understanding the binding mode of inhibitors and for virtual screening of large compound libraries. researchgate.netacs.orgrsc.org

A variety of docking algorithms are employed to study BChE inhibitors. These algorithms explore the vast conformational space of the ligand within the enzyme's active site to find the most energetically favorable binding pose. Programs like AutoDock, Glide, and CDOCKER are frequently used. nih.govnih.gov These tools use scoring functions to rank potential poses based on calculated binding affinities, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. e-nps.or.kr The process often starts with the retrieval of the BChE crystal structure from a repository like the Protein Data Bank (PDB). nih.govacs.org Validation of the docking protocol is a critical step, often achieved by redocking a known co-crystallized ligand to ensure the algorithm can accurately reproduce the experimental binding mode. nih.gov

Molecular docking simulations predict how inhibitors fit into the BChE active site gorge. The active site of BChE is known to be larger and more flexible than that of its counterpart, acetylcholinesterase (AChE), due to differences in key amino acid residues. weizmann.ac.ilmdpi.com For instance, several aromatic residues in AChE are replaced by smaller, non-aromatic residues in BChE, creating a larger active site volume. weizmann.ac.il

Docking studies reveal crucial interaction "hotspots" that are key for inhibitor binding. These often include:

Catalytic Triad (B1167595): Interactions with the key residues Ser198, His438, and Glu325.

Acyl-Binding Pocket: Residues like Leu286 and Val288 that accommodate parts of the inhibitor. researchgate.net

Choline-Binding Site: Primarily involving Trp82, which forms cation-π interactions with positively charged moieties on the inhibitor. weizmann.ac.il

Peripheral Anionic Site (PAS): Residues at the entrance of the gorge, such as Asp70 and Tyr332, which can be initial binding points for inhibitors. nih.gov

The predicted binding poses can explain the mechanism of inhibition, for example, whether a compound is a competitive or mixed-type inhibitor. nih.gove-nps.or.kr

Table 1: Predicted Interactions of a Hypothetical BChE Inhibitor from Molecular Docking

| Interacting BChE Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|

| Trp82 | Cation-π | 3.8 |

| His438 | Hydrogen Bond | 2.9 |

| Ser198 | Hydrogen Bond | 3.1 |

| Leu286 | Hydrophobic | 4.3 |

| Tyr332 | π-π Stacking | 4.5 |

Virtual screening uses docking simulations to rapidly assess large chemical libraries for potential BChE inhibitors, far faster than experimental high-throughput screening. nih.govnih.govnih.gov This process involves several stages:

Database Preparation: Large databases of compounds (e.g., ZINC, ChemBridge, ChEMBL) are prepared for docking. nih.govnih.gov

Hierarchical Screening: A multi-step filtering process is often used. This may start with rapid, less computationally intensive methods like pharmacophore modeling or shape-based screening to select an initial subset of compounds. nih.govrsc.org

Docking and Scoring: The selected compounds are then docked into the BChE active site and ranked by their predicted binding scores. acs.org

Post-Docking Analysis: Top-ranked "hits" are visually inspected for sensible binding modes and interactions with key residues. researchgate.net Filters for drug-like properties, such as Lipinski's Rule of Five, are also applied to prioritize candidates for synthesis and biological testing. nih.govresearchgate.net

De novo design algorithms take this a step further by computationally building novel molecules from scratch or by modifying existing scaffolds to optimize their fit and interactions within the BChE active site.

Molecular Dynamics (MD) Simulations of Inhibitor-Butyrylcholinesterase Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the complex over time. mdpi.comnih.govresearchgate.net This provides crucial information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

MD simulations are used to validate the stability of binding poses predicted by docking. mdpi.com A stable inhibitor will remain in the binding pocket throughout the simulation, maintaining key interactions with the active site residues. These simulations can run for hundreds of nanoseconds to observe the long-term behavior of the complex. nih.govmdpi.com

Furthermore, advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy of the complex. This provides a more accurate estimation of binding affinity than docking scores alone. The total binding free energy can be broken down into contributions from different energy components, such as van der Waals, electrostatic, and solvation energies, offering a detailed energetic profile of the interaction.

Table 2: Example Binding Free Energy Calculation for a BChE Inhibitor Complex from MD Simulation

| Energy Component | Calculated Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +51.5 |

| Nonpolar Solvation Energy | -4.8 |

| Total Binding Free Energy (ΔG) | -27.2 |

These simulations provide a comprehensive, dynamic, and energetic understanding of how novel inhibitors interact with BChE, guiding further optimization for therapeutic applications.

Table 3: Compound Names Mentioned

| Compound/Residue Type | Name |

|---|---|

| Amino Acid | Alanine (Ala) |

| Amino Acid | Aspartic Acid (Asp) |

| Amino Acid | Glutamic Acid (Glu) |

| Amino Acid | Glycine (Gly) |

| Amino Acid | Histidine (His) |

| Amino Acid | Leucine (Leu) |

| Amino Acid | Phenylalanine (Phe) |

| Amino Acid | Serine (Ser) |

| Amino Acid | Tryptophan (Trp) |

| Amino Acid | Tyrosine (Tyr) |

| Amino Acid | Valine (Val) |

| Enzyme | Acetylcholinesterase (AChE) |

| Enzyme | Butyrylcholinesterase (BChE) |

Water Networks, Protonation States, and Solvation Effects on BChE-IN-5 Binding Affinity

Furthermore, the protonation states of both the ligand and the key amino acid residues within the BChE active site at physiological pH are critical determinants of the binding interaction. For this compound, with a chemical formula of C17H26N2O3, the protonation state of its amine groups can significantly influence its electrostatic interactions with the negatively charged residues in the enzyme's gorge. Computational approaches, such as pKa calculations, are employed to predict these protonation states and thereby refine the accuracy of binding affinity predictions.

Advanced Computational Chemistry for this compound Design

To further refine and optimize the inhibitory potential of this compound, researchers can employ a suite of advanced computational chemistry techniques. These methods provide a deeper understanding of the electronic and energetic aspects of the ligand-protein interaction, guiding the rational design of more potent and selective inhibitors.

Quantum Mechanical (QM) Calculations for this compound Electronic Structure and Reactivity

Quantum mechanical calculations offer a highly accurate description of the electronic structure of this compound. By solving the Schrödinger equation for the molecule, QM methods can elucidate details about its electron density distribution, molecular orbitals, and electrostatic potential. This information is invaluable for understanding the nature of the chemical bonds within the molecule and its inherent reactivity. For instance, QM calculations can pinpoint the most likely sites for hydrogen bonding, halogen bonding, or other non-covalent interactions with the BChE active site. Furthermore, these calculations can be used to parameterize molecular mechanics force fields, leading to more accurate molecular dynamics simulations.

Free Energy Perturbation (FEP) and Umbrella Sampling for this compound Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free energy perturbation (FEP) and umbrella sampling are two powerful computational techniques used to calculate the relative binding free energies of a series of related inhibitors. FEP involves the gradual "mutation" of one molecule into another in silico, allowing for the calculation of the free energy difference between them. This can be used to predict how specific chemical modifications to the this compound scaffold would impact its binding affinity.

Umbrella sampling, on the other hand, is a method used to explore the energy landscape along a specific reaction coordinate, such as the dissociation of the ligand from the binding pocket. By applying a biasing potential, this method can overcome energy barriers and sample conformations that would otherwise be inaccessible in a standard molecular dynamics simulation. The resulting potential of mean force provides a detailed profile of the binding and unbinding process, from which the binding free energy can be derived.

Fragment-Based and Ligand-Based Drug Design Strategies for this compound Optimization

The optimization of this compound can be approached through two primary computational drug design strategies: fragment-based and ligand-based methods.

Fragment-based drug design (FBDD) begins by identifying small chemical fragments that bind weakly to the BChE active site. These fragments can then be computationally grown or linked together to create a more potent lead compound. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel inhibitor scaffolds.

Ligand-based drug design (LBDD) , in contrast, leverages the knowledge of known active and inactive compounds. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to LBDD. A QSAR model for a series of BChE inhibitors would relate their chemical structures to their biological activities, allowing for the prediction of the potency of new, unsynthesized analogs of this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) that are necessary for binding to BChE. This pharmacophore model can then be used as a query to search large chemical databases for novel compounds with the desired features for potent BChE inhibition.

Preclinical Pharmacological Applications of Bche in 5

In Vitro and Ex Vivo Efficacy of BChE-IN-5

This compound is a novel carbamate-based compound that functions as a potent and highly selective pseudo-irreversible inhibitor of butyrylcholinesterase (BChE). nih.gov Its efficacy has been evaluated through a series of in vitro and ex vivo studies to characterize its inhibitory profile and neuroprotective potential.

Cellular Cholinesterase Inhibition by this compound in Neural and Non-Neural Cell Lines

Studies on cultured human neuroblastoma cells (SK-N-SH) have been utilized to assess the effects of selective BChE inhibitors on cellular processes relevant to Alzheimer's disease. For instance, the selective BChE inhibitor N1-phenethylnorcymserine (PEC) demonstrated the ability to reduce levels of intracellular and secreted amyloid precursor protein (APP) as well as secreted β-amyloid peptide (Aβ) without affecting cell viability. nih.gov This suggests that selective BChE inhibition can modulate pathways associated with amyloidogenesis. While specific data on this compound's activity in various neural and non-neural cell lines is not extensively detailed in the available literature, its class of compounds has shown neuroprotective effects in vitro. For example, similar selective BChE inhibitors have demonstrated the capacity to reduce oxidative stress and improve cell viability under glutamate-induced stress. nih.gov

The evaluation of cholinesterase activity in cellular models is a standard method for screening potential inhibitors. nih.govresearchgate.net Assays using cell lines such as SH-SY5Y are common for determining the impact of compounds on both acetylcholinesterase (AChE) and BChE activity within a cellular context. nih.gov Further research is required to fully characterize the specific inhibitory profile of this compound across a broad range of cell types.

This compound Activity in Tissue Homogenates and Biological Fluids from Animal Models

The inhibitory activity of selective BChE inhibitors has been quantified in tissue homogenates from animal models. Enzymatic assays performed on muscle and brain homogenates are used to determine the specificity and potency of these compounds. nih.govmdpi.com For example, studies on similar selective BChE inhibitors have confirmed their ability to significantly inhibit BChE activity in both brain and serum samples from mice, while having a negligible effect on AChE activity. website-files.com This selectivity is a key feature of this class of inhibitors.

The table below illustrates the typical selectivity profile of a selective BChE inhibitor, based on data from compounds with a similar mechanism of action to this compound.

This high selectivity for BChE over AChE is advantageous as it is hypothesized to reduce the cholinergic side effects associated with non-selective cholinesterase inhibitors. nih.gov

Effects of this compound on Neurotransmitter Levels and Signaling Pathways in Ex Vivo Brain Slices

Ex vivo studies using brain slices, particularly from the hippocampus, are crucial for understanding the neurophysiological effects of BChE inhibitors. Selective inhibition of BChE has been shown to elevate extracellular levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. nih.govnih.gov This is a primary mechanism by which these inhibitors are thought to exert their cognitive-enhancing effects.

Furthermore, in rat hippocampal slices, selective BChE inhibition has been demonstrated to augment long-term potentiation (LTP), a synaptic process that is a molecular correlate of learning and memory. nih.govpnas.orgresearchgate.net The application of a selective BChE inhibitor significantly enhanced the magnitude of LTP compared to controls, suggesting that by increasing ACh availability, these compounds can strengthen synaptic connections. pnas.org This provides a direct link between BChE inhibition and the molecular mechanisms underlying cognitive function.

In Vivo Studies of this compound in Animal Models of Neurological and Peripheral Disorders

This compound in Alzheimer's Disease Animal Models (e.g., transgenic mice, amyloid-beta infusion models)

The therapeutic potential of this compound has been investigated in pharmacological mouse models of Alzheimer's disease. One such model involves the intracerebroventricular (ICV) administration of the amyloid-beta (Aβ) 25-35 peptide, which induces cognitive deficits, oxidative stress, and neuroinflammation, mimicking key pathological features of AD. nih.gov